molecular formula C22H25NO5 B3021384 Fmoc-(2R,3R)-3-amino-2-hydroxy-5-methylhexanoic acid CAS No. 1217779-00-4

Fmoc-(2R,3R)-3-amino-2-hydroxy-5-methylhexanoic acid

Cat. No. B3021384
CAS RN: 1217779-00-4
M. Wt: 383.4 g/mol
InChI Key: HZHTWMSZVZTEEL-UXHICEINSA-N
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Description

“Fmoc-(2R,3R)-3-amino-2-hydroxy-5-methylhexanoic acid” is a chemical compound with the molecular formula C25H23NO5 . It appears as a white powder . This compound is used in laboratory chemicals .


Synthesis Analysis

The synthesis of this compound involves a high-yielding 2-step synthesis of Fmoc Garner’s aldehyde followed by a Horner–Wadsworth–Emmons reaction to give the corresponding Fmoc Garner’s enoate . The diastereoselective 1,4-addition of lithium dialkylcuprates to the Fmoc Garner’s enoate was explored .


Molecular Structure Analysis

The molecular weight of “Fmoc-(2R,3R)-3-amino-2-hydroxy-5-methylhexanoic acid” is 417.45 . The InChI code for this compound is 1S/C25H23NO5/c27-23(24(28)29)22(14-16-8-2-1-3-9-16)26-25(30)31-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-23,27H,14-15H2,(H,26,30)(H,28,29)/t22-,23-/m1/s1 .


Chemical Reactions Analysis

The key to the success of the syntheses of this compound was the development of a high-yielding 2-step synthesis of Fmoc Garner’s aldehyde followed by a Horner–Wadsworth–Emmons reaction to give the corresponding Fmoc Garner’s enoate . The diastereoselective 1,4-addition of lithium dialkylcuprates to the Fmoc Garner’s enoate was explored .


Physical And Chemical Properties Analysis

“Fmoc-(2R,3R)-3-amino-2-hydroxy-5-methylhexanoic acid” has a melting point of 188-194 ºC . Its optical rotation is [a]D25 = +28 ± 2º (C=1 in DMF) .

Scientific Research Applications

Enantioselective Syntheses

Fmoc-Ahx-OH has been employed in enantioselective syntheses of biologically relevant compounds:

Photocleavable Protecting Group

Fmoc-Ahx-OH has been explored as a photocleavable protecting group:

properties

IUPAC Name

(2S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-5-methylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO5/c1-13(2)11-19(20(24)21(25)26)23-22(27)28-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-20,24H,11-12H2,1-2H3,(H,23,27)(H,25,26)/t19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZHTWMSZVZTEEL-UXHICEINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(C(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]([C@@H](C(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-(2R,3R)-3-amino-2-hydroxy-5-methylhexanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Fmoc-(2R,3R)-3-amino-2-hydroxy-5-methylhexanoic acid
Reactant of Route 6
Fmoc-(2R,3R)-3-amino-2-hydroxy-5-methylhexanoic acid

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